![molecular formula C22H21ClN4O5S2 B2807081 1-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]-3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOLE CAS No. 370561-43-6](/img/structure/B2807081.png)
1-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]-3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]-3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOLE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl, sulfonyl, prolyl, dimethyl, and nitrophenyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Métodos De Preparación
The synthesis of 1-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]-3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOLE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrazole core, followed by the introduction of the various substituents through a series of reactions. Common methods include:
Formation of the Pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl and Sulfonyl Groups: This can be achieved through sulfonylation reactions using chlorophenyl sulfonyl chloride in the presence of a base.
Attachment of the Prolyl Group: This step may involve the use of proline derivatives and coupling agents to facilitate the formation of the desired bond.
Addition of the Dimethyl and Nitrophenyl Groups: These groups can be introduced through alkylation and thiolation reactions, respectively, using suitable reagents and catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]-3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and nitrophenyl positions, using nucleophiles such as amines or thiols.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
1-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]-3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOLE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]-3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can bind to the active sites of enzymes, blocking their activity and affecting metabolic pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction and cellular responses.
Inducing Apoptosis: In cancer research, it may promote programmed cell death in tumor cells through the activation of apoptotic pathways.
The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparación Con Compuestos Similares
1-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBONYL]-3,5-DIMETHYL-4-[(4-NITROPHENYL)SULFANYL]-1H-PYRAZOLE can be compared with other similar compounds, such as:
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-3,5-dimethyl-4-[(4-aminophenyl)thio]-1H-pyrazole: This compound differs by having an amino group instead of a nitro group, which may alter its reactivity and biological activity.
1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O5S2/c1-14-21(33-18-9-7-17(8-10-18)27(29)30)15(2)26(24-14)22(28)20-4-3-13-25(20)34(31,32)19-11-5-16(23)6-12-19/h5-12,20H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDGVJPPNFWABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C)SC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl](/img/new.no-structure.jpg)
![N-(3-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2807002.png)
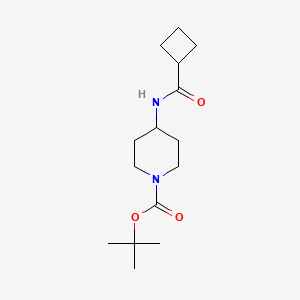
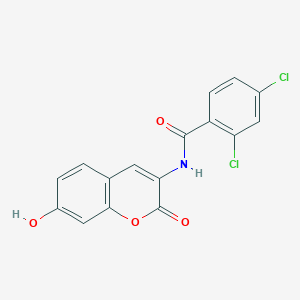
![2,5-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807007.png)
![N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylformamido)acetamide](/img/structure/B2807008.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2807009.png)
![(Z)-ethyl 2-(2-cyano-3-phenylacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2807010.png)

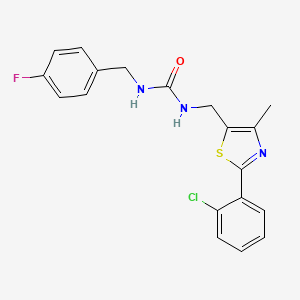
![N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2807014.png)
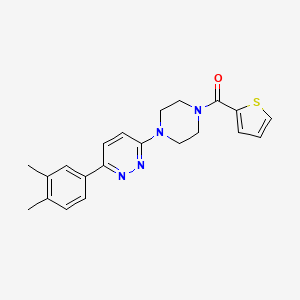
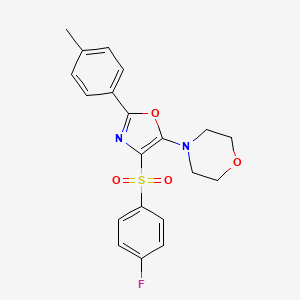
![2-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2807019.png)
